3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Overview
Description
“3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is a chemical compound with the molecular formula C5H2BrClN4. It has a molecular weight of 233.45 . This compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Synthesis Analysis
There are several methods for the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are closely related to the compound . One method involves a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2BrClN4/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H, (H,8,9,10,11) . This code provides a detailed description of the compound’s molecular structure.Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are known to inhibit TRKA . The compound can also react with N-nucleophiles in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C to maintain its stability .Scientific Research Applications
Synthesis and Biological Activity
- 3,4-Disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, including those derived from 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, have been synthesized and tested for biological activity. These compounds showed significant activity against certain viruses, tumor cells, and the parasite Leishmania tropica (Cottam et al., 1984).
Structural Analysis and Synthesis
- The synthesis of 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a closely related compound, demonstrates the importance of 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines in pharmacological studies (Ogurtsov & Rakitin, 2021).
- 3-Bromopyrazolo[3,4-d]pyrimidine 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides exhibit unusually rigid sugar N-conformations, highlighting the structural uniqueness of pyrazolo[3,4-d]pyrimidine derivatives (He, Mikhailopulo, & Seela, 2003).
Polyheterocyclic Ring Systems
- 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a related compound, was used to construct new polyheterocyclic ring systems, showcasing the versatility of pyrazolo-pyrimidine derivatives in complex chemical syntheses (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Microwave-Assisted Synthesis
- The microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from related precursors highlights efficient production methods for these compounds (Quiroga et al., 2008).
Mechanism of Action
Target of Action
The primary target of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell growth arrest .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle, a critical biochemical pathway for cell proliferation . The disruption of this pathway leads to the arrest of cell growth, particularly at the G0-G1 stage .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth . This is achieved through the induction of cell cycle arrest and apoptosis within cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . This interaction is highly specific and involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), the compound has been shown to induce cell cycle arrest at the G0-G1 phase . This arrest is accompanied by a significant reduction in cell proliferation and an increase in apoptosis. The compound also affects cell signaling pathways, including the PI3K/Akt and Ras/Erk pathways, which are critical for cell survival and proliferation . Additionally, it influences gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site . This binding prevents the enzyme from phosphorylating its substrates, leading to cell cycle arrest. The compound also interacts with other biomolecules, such as cyclin A2, which forms a complex with CDK2 and is essential for its activity . Furthermore, molecular docking studies have shown that the compound fits well into the CDK2 active site, forming stable hydrogen bonds with key amino acid residues . This interaction is crucial for the compound’s inhibitory activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to the compound leads to sustained cell cycle arrest and apoptosis . In vivo studies in animal models have demonstrated that the compound can effectively inhibit tumor growth over time, with no significant signs of toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant adverse effects . At higher doses, some toxic effects have been observed, including weight loss and mild organ toxicity . These effects are dose-dependent, and a threshold dose has been identified, above which the adverse effects become more pronounced. The compound’s therapeutic window is relatively wide, allowing for effective dosing with minimal toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert it into various metabolites . These metabolites are then excreted through the kidneys. The compound also affects metabolic flux by inhibiting key enzymes involved in nucleotide synthesis, leading to reduced levels of nucleotides required for DNA replication . This inhibition contributes to the compound’s antiproliferative effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in tumor tissues, where it exerts its therapeutic effects . Its distribution is influenced by factors such as tissue perfusion and the presence of efflux transporters that can limit its intracellular concentration.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . It can also be found in the nucleus, where it affects gene expression and cell cycle regulation . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These modifications are essential for its proper function and therapeutic efficacy.
Properties
IUPAC Name |
3-bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN5/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H3,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWUSMIVHAPTKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2Cl)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679851 | |
Record name | 3-Bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003298-79-0 | |
Record name | 3-Bromo-4-chloro-2H-pyrazolo[3,4-d]pyrimidin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-AMINO-3-BROMO-4-CHLOROPYRAZOLO[3,4-D]PYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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